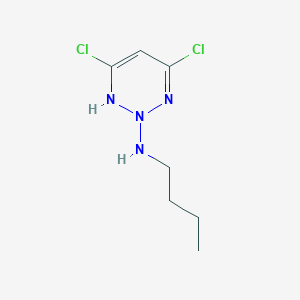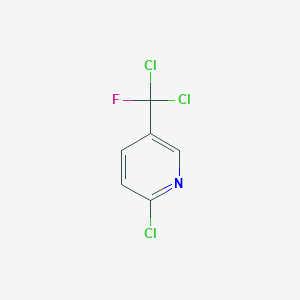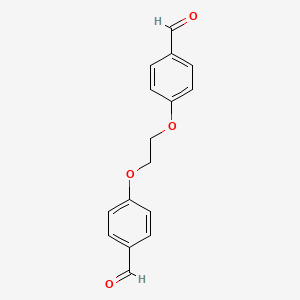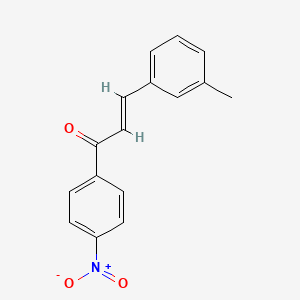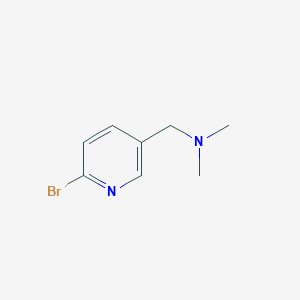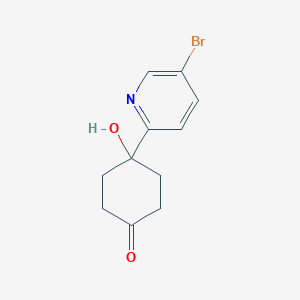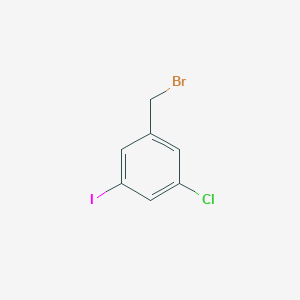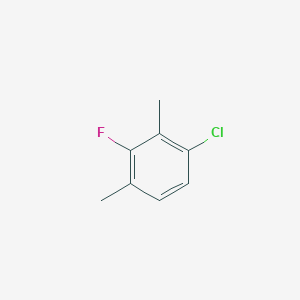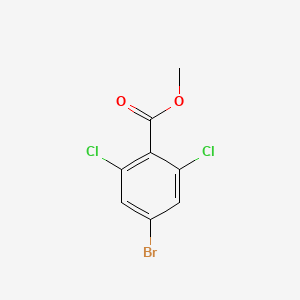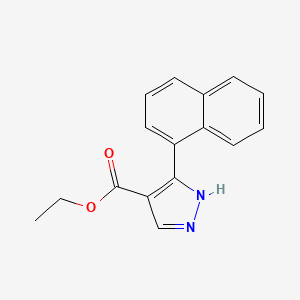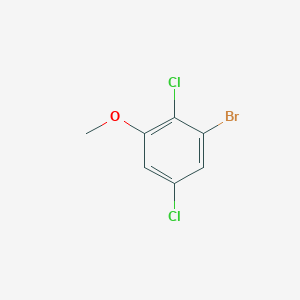
1-Bromo-2,5-dichloro-3-methoxybenzene
概要
説明
1-Bromo-2,5-dichloro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrCl2O. It is characterized by the presence of bromine, chlorine, and methoxy substituents on a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dichloro-3-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,5-dichloro-3-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain the desired product .
化学反応の分析
Types of Reactions: 1-Bromo-2,5-dichloro-3-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions, such as nitration or sulfonation, at positions ortho or para to the methoxy group.
Oxidation and Reduction: The methoxy group can be oxidized to a formyl or carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Electrophilic Substitution: Concentrated nitric acid and sulfuric acid for nitration; sulfur trioxide or chlorosulfonic acid for sulfonation.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Nucleophilic Substitution: Formation of 2,5-dichloro-3-methoxyphenol or 2,5-dichloro-3-methoxyaniline.
Electrophilic Substitution: Formation of 1-bromo-2,5-dichloro-3-methoxy-4-nitrobenzene or 1-bromo-2,5-dichloro-3-methoxybenzenesulfonic acid.
科学的研究の応用
1-Bromo-2,5-dichloro-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-2,5-dichloro-3-methoxybenzene in chemical reactions typically involves the formation of reactive intermediates such as arenium ions in electrophilic substitution reactions. The presence of electron-withdrawing groups (bromine and chlorine) and an electron-donating group (methoxy) influences the reactivity and orientation of these reactions. The compound can interact with various molecular targets and pathways depending on the specific reaction conditions and reagents used .
類似化合物との比較
- 1-Bromo-2,3-dichloro-5-methoxybenzene
- 2-Bromo-1,3-dichloro-5-methoxybenzene
- 1-Bromo-3,5-dichloro-2-methoxybenzene
Uniqueness: 1-Bromo-2,5-dichloro-3-methoxybenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing and electron-donating groups on the benzene ring provides a balance that can be exploited in various synthetic applications .
特性
IUPAC Name |
1-bromo-2,5-dichloro-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSZULKEIVJVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

